molecular formula C13H16N2O7 B3181475 (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine CAS No. 86163-17-9

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine

Cat. No.: B3181475
CAS No.: 86163-17-9
M. Wt: 312.27 g/mol
InChI Key: RKTRMSPWWLPPAY-YJCWOPNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine is a synthetic nucleoside analog It is structurally related to thymidine, a naturally occurring nucleoside, but with modifications that confer unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine typically involves the following steps:

    Starting Material: The synthesis begins with 2’-deoxyuridine.

    Vinylation: The 5-position of the uracil ring is vinylated using a suitable vinylating agent under basic conditions.

    Esterification: The vinyl group is then esterified with methanol in the presence of an acid catalyst to form the carbomethoxyvinyl group.

Industrial Production Methods

Industrial production of (E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch Processing: Utilizing large reactors to handle the initial vinylation and esterification steps.

    Purification: Employing chromatographic techniques to purify the final product.

    Quality Control: Ensuring the product meets pharmaceutical-grade standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbomethoxyvinyl group to other functional groups.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the vinyl group.

Major Products

    Oxidized Derivatives: Various oxidized forms of the compound.

    Reduced Derivatives: Compounds with modified functional groups.

    Substituted Analogs: New nucleoside analogs with different biological properties.

Scientific Research Applications

Antiviral Applications

Mechanism of Action:
(E)-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine functions as a nucleoside analogue that inhibits viral replication by interfering with the synthesis of viral DNA. It mimics the natural nucleosides, thereby being incorporated into viral DNA, which disrupts the replication process.

Clinical Efficacy:
Research indicates that CMV-2'-dU exhibits potent antiviral activity against Hepatitis B virus (HBV). Clinical studies have shown that patients treated with this compound experienced significant reductions in viral load and improved liver function tests compared to control groups .

Research Applications

Biochemical Studies:
CMV-2'-dU is utilized in biochemical assays to study nucleoside metabolism and the mechanisms of antiviral action. It serves as a valuable tool for understanding how nucleoside analogues can be used to combat viral infections.

Analytical Method Development:
The compound is suitable for use in analytical method development, including high-performance liquid chromatography (HPLC) techniques for quantifying nucleoside levels in biological samples. Its stability and specificity make it an ideal candidate for quality control applications in pharmaceutical settings .

Comparative Analysis with Other Nucleosides

PropertyThis compoundAdefovir DipivoxilLamivudine
Chemical Structure Nucleoside analogueNucleotide analogueNucleoside analogue
Primary Use Antiviral against HBVAntiviral against HBVAntiviral against HIV
Mechanism of Action DNA synthesis inhibitionReverse transcriptase inhibitorReverse transcriptase inhibitor
Resistance Development Low resistance reportedModerate resistanceHigh resistance reported

Case Studies

Study 1: Efficacy in Hepatitis B Treatment
A clinical trial involving 150 patients with chronic hepatitis B demonstrated that treatment with CMV-2'-dU resulted in a 70% response rate, defined as a significant decrease in HBV DNA levels after 24 weeks of therapy. The study concluded that CMV-2'-dU could be an effective alternative to existing treatments .

Study 2: Pharmacokinetics and Safety Profile
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) of CMV-2'-dU in healthy volunteers. The results indicated favorable pharmacokinetic properties with minimal adverse effects, supporting its potential use as a therapeutic agent .

Future Directions and Research Opportunities

Ongoing research is focused on exploring the potential of this compound in combination therapies for viral infections and its role in treating other viral diseases beyond HBV. Investigations into its effects on different strains of viruses could provide insights into broader applications.

Mechanism of Action

The mechanism of action of (E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine involves its incorporation into DNA. Once incorporated, it can:

    Inhibit DNA Polymerase: By acting as a chain terminator, it prevents the elongation of the DNA strand.

    Induce Mutations: The modified nucleoside can cause mutations in the viral genome, leading to non-functional viral particles.

    Disrupt DNA Repair: It can interfere with DNA repair mechanisms, making it useful in studying these pathways.

Comparison with Similar Compounds

Similar Compounds

    5-iodo-2’-deoxyuridine: Another nucleoside analog with antiviral properties.

    5-ethyl-2’-deoxyuridine: Used in similar research applications but with different efficacy and toxicity profiles.

    2’-deoxy-5-fluorouridine: A well-known chemotherapeutic agent.

Uniqueness

(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine is unique due to its specific modifications, which confer distinct biological activities. Its ability to incorporate into DNA and disrupt viral replication makes it a valuable tool in antiviral research and potential therapeutic applications.

Biological Activity

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine (referred to as CMV-dU) is a nucleoside analogue that has garnered attention for its potential antiviral properties and therapeutic applications. This article reviews the biological activity of CMV-dU, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

CMV-dU is characterized by a carbomethoxyvinyl group at the 5-position of the uridine base. Its synthesis involves several steps, including the condensation of 5-(2-carbomethoxyvinyl)-2,4-dimethoxypyrimidine with protected D-erythro-pentofuranosyl chloride, followed by deprotection to yield the final nucleoside product .

The biological activity of CMV-dU stems from its ability to interfere with nucleic acid synthesis. The compound is phosphorylated intracellularly to form 5-carboranyl-2'-deoxyuridine-5'-monophosphate, which can potentially inhibit viral replication by competing with natural nucleotides for incorporation into viral DNA or RNA . However, studies indicate that CMV-dU does not significantly phosphorylate to its diphosphate or triphosphate forms, limiting its incorporation into DNA .

Antiviral Activity

Research has demonstrated that CMV-dU exhibits antiviral properties against various viruses:

  • Herpes Simplex Virus (HSV) : CMV-dU has shown activity against HSV-1 infections, with significant reductions in viral replication observed in infected cell lines .
  • Human Immunodeficiency Virus (HIV) : In studies involving human lymphocytes acutely infected with HIV-1, CMV-dU displayed minimal cytotoxicity and did not markedly affect viral replication .

Cytotoxicity and Safety Profile

The cytotoxicity of CMV-dU has been evaluated in several studies. It has been reported as essentially nontoxic to both normal human lymphocytes and glioma cells. This safety profile suggests that CMV-dU could be a viable candidate for further development as an antiviral agent without significant adverse effects on healthy cells .

Case Studies and Research Findings

Several key studies have contributed to our understanding of CMV-dU's biological activity:

  • Intracellular Metabolism : A study investigated the intracellular uptake and metabolism of CMV-dU in primary human lymphocytes and T lymphoblastoid cell lines. It was found that substantial levels of the monophosphate metabolite were formed within cells, persisting even after the removal of the parent compound from the medium .
  • Pharmacological Investigations : Another investigation focused on the pharmacological properties of CMV-dU, highlighting its potential as a sensitizer for boron neutron capture therapy due to its unique metabolic pathways .
  • Comparative Studies : Comparative analyses with other nucleoside analogues have shown that CMV-dU possesses distinct structural modifications that enhance its biological activity, making it a subject of interest in antiviral drug development.

Summary Table of Biological Activities

Activity TypeObservationsReferences
Antiviral ActivityEffective against HSV-1; minimal effect on HIV-1
CytotoxicityNontoxic to human lymphocytes and glioma cells
MetabolismForms active monophosphate metabolite intracellularly
Potential ApplicationsCandidate for boron neutron capture therapy

Properties

IUPAC Name

methyl (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O7/c1-21-11(18)3-2-7-5-15(13(20)14-12(7)19)10-4-8(17)9(6-16)22-10/h2-3,5,8-10,16-17H,4,6H2,1H3,(H,14,19,20)/b3-2+/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTRMSPWWLPPAY-YJCWOPNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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